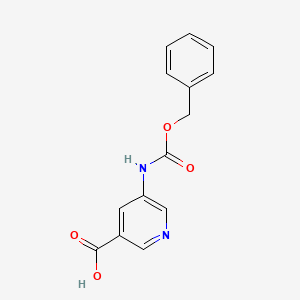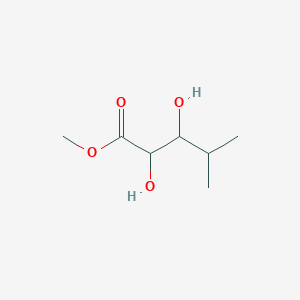
1,3-Dimethyl2-(1-aminoethyl)-2-methylpropanedioatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl2-(1-aminoethyl)-2-methylpropanedioatehydrochloride is a chemical compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl2-(1-aminoethyl)-2-methylpropanedioatehydrochloride involves multiple steps. The starting materials typically include dimethyl malonate and an appropriate amine. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of large reactors, continuous flow systems, and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl2-(1-aminoethyl)-2-methylpropanedioatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they often require specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
1,3-Dimethyl2-(1-aminoethyl)-2-methylpropanedioatehydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl2-(1-aminoethyl)-2-methylpropanedioatehydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and the specific application. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,3-Dimethyl2-(1-aminoethyl)-2-methylpropanedioatehydrochloride include other aminoethyl derivatives and dimethyl malonate derivatives. These compounds share structural similarities and may exhibit comparable properties and reactivity.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its unique reactivity profile. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H16ClNO4 |
|---|---|
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
dimethyl 2-(1-aminoethyl)-2-methylpropanedioate;hydrochloride |
InChI |
InChI=1S/C8H15NO4.ClH/c1-5(9)8(2,6(10)12-3)7(11)13-4;/h5H,9H2,1-4H3;1H |
Clé InChI |
OXEJXVVOZGQCAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C(=O)OC)C(=O)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1-(3-methylbutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B15312975.png)









